Coronopilin

説明

特性

IUPAC Name |

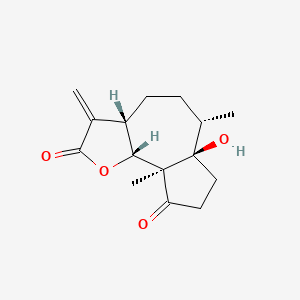

6a-hydroxy-6,9a-dimethyl-3-methylidene-4,5,6,7,8,9b-hexahydro-3aH-azuleno[8,7-b]furan-2,9-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-8-4-5-10-9(2)13(17)19-12(10)14(3)11(16)6-7-15(8,14)18/h8,10,12,18H,2,4-7H2,1,3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEUJJEYGSRWXPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3(C1(CCC3=O)O)C)OC(=O)C2=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20874700 | |

| Record name | AZULENO[4,5-B]FURAN-2,9-DIONE, DECAHYDRO-6A-HYDR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20874700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2571-81-5 | |

| Record name | AZULENO[4,5-B]FURAN-2,9-DIONE, DECAHYDRO-6A-HYDR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20874700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Alkyne Functionalization of Parthenin

The synthesis begins with parthenin, the biosynthetic precursor to this compound. Propargyl bromide reacts with parthenin’s α-methylene-γ-lactone group under basic conditions (K₂CO₃, DMF, 0°C → rt), yielding an alkyne-functionalized intermediate (Scheme 1). This step achieves 85–90% conversion, confirmed by disappearance of the α,β-unsaturated lactone peak at δ 6.2 ppm in ¹H NMR.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The alkyne intermediate undergoes CuAAC with substituted azides (e.g., benzyl azide, aryl sulfonamide azides) in a tert-butanol/water mixture (1:1). Catalyzed by CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%), the reaction proceeds at room temperature for 12–16 hours, producing 1,2,3-triazole derivatives (Table 1).

Table 1: Yields and Cytotoxicity of this compound-Triazole Derivatives

| Derivative | R Group | Yield (%) | IC₅₀ (μM, PC-3 cells) |

|---|---|---|---|

| 3a | Phenyl | 78 | 3.1 |

| 3b | 4-NO₂-C₆H₄ | 65 | 5.8 |

| 3c | 4-OMe-C₆H₄ | 72 | 7.2 |

Derivative 3a emerged as the most potent, with a 12-fold increase in cytotoxicity compared to native this compound. Structural analysis via HRMS confirmed [M+H]⁺ at m/z 487.2104 (calc. 487.2098).

Analytical Validation of Synthetic Products

Chromatographic Purity Assessment

HPLC-DAD (diode array detection) with a Zorbax Eclipse XDB-C18 column (4.6 × 150 mm, 5 μm) ensures synthetic derivatives meet >98% purity. Mobile phase: 0.1% formic acid in water (A) and acetonitrile (B), gradient elution from 40% B to 90% B over 25 min. this compound derivatives exhibit λ_max at 215 nm (α,β-unsaturated lactone) and 254 nm (triazole ring).

Mass Spectrometric Characterization

MALDI-TOF analysis of this compound-tubulin adducts revealed covalent binding at Cys-241 and Cys-356 residues, confirmed by shifts in molecular weight (ΔMW = 486.3 Da). LC-MS/MS fragmentation patterns (m/z 487 → 329, 211) corroborate triazole ring stability under physiological conditions.

Challenges in Scalable Synthesis

Despite methodological advances, key limitations persist:

-

Low Natural Abundance : Extraction yields remain insufficient for industrial-scale production, necessitating heterologous biosynthesis in Saccharomyces cerevisiae.

-

Stereochemical Control : Click chemistry produces regioisomers (1,4- vs. 1,5-triazole), requiring chiral HPLC (Chiralpak IA column, hexane:IPA 85:15) for resolution.

-

Solubility Constraints : Triazole derivatives show limited aqueous solubility (<50 μg/mL), prompting nanoemulsion formulations using Tween 80/soy lecithin (4:1) .

化学反応の分析

Types of Reactions: Coronopilin undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of an α,β-unsaturated carbonyl group in its structure makes it reactive towards nucleophiles and electrophiles .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce this compound to its corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the α,β-unsaturated carbonyl group, leading to various derivatives.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

科学的研究の応用

Anticancer Properties

Coronopilin has demonstrated significant antiproliferative effects against various cancer cell lines, making it a candidate for further therapeutic development.

Case Studies

Several studies have documented the effects of this compound on different cancer types:

- Leukemia : A study found that this compound inhibited leukemia cell growth with an IC50 value of ≤ 20 μM while showing minimal cytotoxicity to normal white blood cells. This selectivity makes it a promising candidate for anti-leukemic drug development .

- Colon Cancer : this compound exhibited slight antiproliferative activity against Caco-2 colon cancer cells but significantly inhibited DNA synthesis, suggesting potential as a therapeutic agent in colorectal cancer treatment .

- Lung Cancer : In A549 lung cancer cells, treatment with this compound resulted in a notable increase in apoptotic cells at specific concentrations (25-100 μM), highlighting its potential efficacy against lung tumors .

Data Summary

The following table summarizes key findings from various studies on this compound's anticancer effects:

| Cell Line | IC50 (μM) | Mechanism of Action | Effect on Normal Cells |

|---|---|---|---|

| Jurkat (Leukemia) | ≤ 20 | Caspase-dependent apoptosis | Minimal cytotoxicity |

| U937 (Leukemia) | Not specified | G2/M phase arrest leading to mitotic catastrophe | Minimal cytotoxicity |

| Caco-2 (Colon) | Not specified | Inhibition of DNA synthesis | Not assessed |

| A549 (Lung) | 25-100 | Induction of apoptosis | Not assessed |

| HeLa (Cervical) | 100 | DNA damage leading to apoptosis | Not assessed |

作用機序

The biological activities of coronopilin are primarily attributed to its α,β-unsaturated carbonyl group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules . This interaction can lead to the inhibition of key enzymes and signaling pathways involved in cell proliferation, inflammation, and microbial growth .

類似化合物との比較

Coronopilin is structurally similar to other sesquiterpene lactones such as damsin, ambrosin, and dindol-01 . it exhibits unique biological activities due to its specific chemical structure:

生物活性

Coronopilin is a sesquiterpene lactone derived from various plant species, particularly those in the Asteraceae family. It has garnered attention for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique sesquiterpene lactone structure, which includes an α,β-unsaturated carbonyl group that is crucial for its biological activity. The compound's structure allows it to interact with various biological targets, leading to significant pharmacological effects.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits selective cytotoxicity against cancer cells while sparing normal cells.

- Inhibition of Cancer Cell Proliferation : this compound has been shown to inhibit cell proliferation in various cancer cell lines, including leukemia and colorectal cancer cells (Caco-2). The compound demonstrated an IC50 value of less than 20 µM against leukemia cells, indicating potent activity .

-

Mechanisms of Action : The anticancer effects are attributed to several mechanisms:

- DNA Interaction : this compound inhibits DNA biosynthesis and disrupts the formation of cytoplasmic DNA-histone complexes .

- Cell Cycle Arrest : Studies have shown that this compound induces cell cycle arrest in cancer cells, particularly in the G2/M phase .

- Apoptosis Induction : The compound activates apoptotic pathways, evidenced by increased levels of cleaved PARP and caspase-3 in treated cells .

Anti-inflammatory Properties

This compound also exhibits anti-inflammatory effects. It has been reported to inhibit the expression of pro-inflammatory cytokines such as IL-6 and MCP-1 through the suppression of the NF-κB signaling pathway . This suggests potential applications in treating inflammatory conditions.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against various pathogens. Its effectiveness against both Gram-positive and Gram-negative bacteria has been documented, making it a candidate for further exploration in antimicrobial therapies.

Case Studies and Clinical Relevance

Several case studies have explored the therapeutic potential of this compound:

- Leukemia Treatment : A study demonstrated that this compound significantly inhibited the growth of leukemia cells while exhibiting minimal toxicity to normal white blood cells .

- Colorectal Cancer : In Caco-2 cells, this compound was effective in reducing cell viability and altering cell cycle dynamics, suggesting its role as a potential therapeutic agent for colorectal cancer .

Summary of Research Findings

Q & A

Q. What experimental models are most suitable for studying Coronopilin's anti-leukemic activity?

this compound's effects are best studied using leukemia cell lines such as Jurkat (T-cell leukemia) and U937 (myeloid leukemia) , which exhibit distinct responses. Jurkat cells undergo caspase-dependent apoptosis, while U937 cells experience G2/M arrest followed by mitotic catastrophe . Normal leukocytes (e.g., PBMCs) should be included as controls to assess tumor-specific cytotoxicity .

Q. How does this compound's α,β-unsaturated carbonyl group influence its bioactivity?

Structural analogs like Dihydrothis compound (lacking the α,β-unsaturated carbonyl) show significantly reduced potency (IC50 > 20 μM vs. <20 μM for this compound), confirming this group is critical for disrupting microtubule dynamics and inducing apoptosis . Validate activity using analogs in comparative dose-response assays.

Q. What biomarkers indicate this compound-induced apoptosis or mitotic arrest?

- Apoptosis : Phosphatidylserine externalization (Annexin V+), caspase-3 activation, and sub-G0/G1 DNA content in Jurkat cells .

- Mitotic Arrest : Increased phospho-Histone H3 (Ser10), Cyclin B1/CDK1 complex activation (Thr161 phosphorylation), and Aurora B kinase activity in U937 cells .

Advanced Research Questions

Q. How can researchers resolve contradictory findings on caspase dependency in this compound-induced cell death?

Jurkat cells exhibit caspase-dependent apoptosis (e.g., caspase-3 activation), while U937 cells undergo caspase-independent mitotic catastrophe. To reconcile this:

- Use pan-caspase inhibitors (e.g., Z-VAD-FMK) to confirm caspase dependency .

- Monitor mitochondrial depolarization (ΔΨm loss) and nuclear fragmentation via fluorescence microscopy .

- Perform time-course assays to track divergent pathways (e.g., caspase activation in Jurkat vs. Aurora B upregulation in U937) .

Q. What experimental designs distinguish this compound's cytostatic vs. cytotoxic effects in normal vs. leukemic cells?

- Cytostatic Effects : Assess cell cycle distribution (e.g., S/G2-M accumulation) in normal PBMCs using flow cytometry .

- Cytotoxicity : Compare IC50 values between leukemic and normal cells. This compound shows selective toxicity (IC50 <20 μM in leukemia cells vs. minimal effects in PBMCs at 20 μM) .

- Use long-term proliferation assays (7–14 days) to evaluate recovery post-treatment.

Q. How does this compound interact with microtubules to induce mitotic arrest?

this compound covalently binds to microtubules, causing hyperpolymerization and metaphase arrest. Key methodologies:

- Mass spectrometry to confirm microtubule binding .

- Immunofluorescence microscopy to visualize mitotic spindle abnormalities .

- Western blot for microtubule-stabilizing proteins (e.g., increased spindle assembly checkpoint proteins) .

Methodological Considerations

Q. What controls are essential for validating this compound's mechanism of action?

- Negative Controls : DMSO (vehicle) and inactive analogs (e.g., Dihydrothis compound) .

- Positive Controls : Taxol (microtubule stabilizer) for mitotic arrest or staurosporine for apoptosis .

- Kinase Inhibitors : Aurora B inhibitors (e.g., Barasertib) to confirm mitotic catastrophe pathways .

Q. How should researchers address variability in apoptotic vs. necrotic cell populations in flow cytometry?

- Use Annexin V/PI dual staining to differentiate:

- Early Apoptosis : Annexin V+/PI−.

- Late Apoptosis/Necrosis : Annexin V+/PI+ .

Data Interpretation and Gaps

Q. Why does this compound fail to induce apoptosis in U937 cells despite G2/M arrest?

U937 cells bypass apoptosis via mitotic catastrophe, characterized by:

- Sustained Cyclin B1/CDK1 activation.

- Caspase-independent nuclear fragmentation .

- Lack of cytochrome c release (assayed via mitochondrial fractionation) .

Q. What follow-up studies are needed to translate this compound's in vitro findings to preclinical models?

- In Vivo Efficacy : Test in xenograft models using leukemia cell lines.

- Toxicity Profiling : Assess organ-specific toxicity in murine models.

- Combination Therapy : Screen with standard chemotherapeutics (e.g., vincristine) for synergistic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。